N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine
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Overview
Description
N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine is a heterocyclic compound that features both azetidine and thietane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction, catalyzed by DBU. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
N-((1-(Methylsulfonyl)azetidin-3-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly
Properties
Molecular Formula |
C8H16N2O2S2 |
---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
N-[(1-methylsulfonylazetidin-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H16N2O2S2/c1-14(11,12)10-3-7(4-10)2-9-8-5-13-6-8/h7-9H,2-6H2,1H3 |
InChI Key |
NLHHQVKNUCUQPE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)CNC2CSC2 |
Origin of Product |
United States |
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